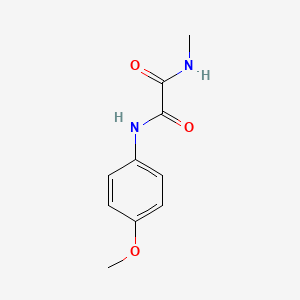
N-(4-methoxyphenyl)-N'-methylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-methylethanediamide, commonly known as MMEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and catalysis. MMEDA is a diamide derivative of 4-methoxyaniline and is structurally similar to lidocaine, a widely used local anesthetic.
Mécanisme D'action
The mechanism of action of MMEDA as a local anesthetic is similar to that of lidocaine. MMEDA blocks the voltage-gated sodium channels in the nerve cells, thereby preventing the generation and propagation of action potentials. This results in the loss of sensation in the area where MMEDA is applied.
Biochemical and Physiological Effects:
MMEDA has been shown to have low toxicity and is well-tolerated in animal models. MMEDA has also been shown to have a low potential for systemic toxicity, making it a promising candidate for local anesthesia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMEDA is its ease of synthesis and high purity. MMEDA is also stable under a wide range of conditions, making it suitable for various lab experiments. However, one of the limitations of MMEDA is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for MMEDA research. In medicinal chemistry, further studies are needed to determine the efficacy and safety of MMEDA as a local anesthetic. MMEDA-based MOFs have shown promising results in catalysis, and further studies are needed to explore their potential in industrial applications. MMEDA can also be used as a building block for the synthesis of other functional materials, such as polymers and nanoparticles, which can have various applications in drug delivery and imaging.
Méthodes De Synthèse
MMEDA can be synthesized by the reaction of 4-methoxyaniline with ethyl chloroformate, followed by the reaction with methylamine. The resulting product is purified by recrystallization to obtain MMEDA in high purity.
Applications De Recherche Scientifique
MMEDA has shown promising results in various scientific research applications. In medicinal chemistry, MMEDA has been studied for its potential use as a local anesthetic due to its structural similarity to lidocaine. MMEDA has also been studied for its antimicrobial properties and has shown to be effective against a variety of bacteria and fungi.
In material science, MMEDA has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis. MMEDA-based MOFs have shown to be effective catalysts for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
Propriétés
IUPAC Name |
N'-(4-methoxyphenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-3-5-8(15-2)6-4-7/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXKDLZPHRRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-methylethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

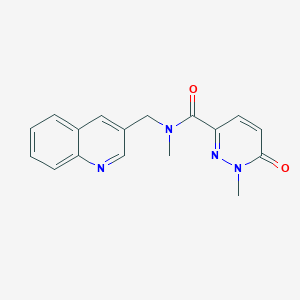


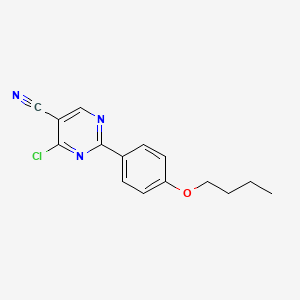
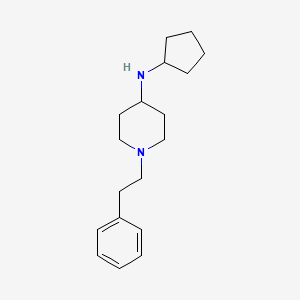
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
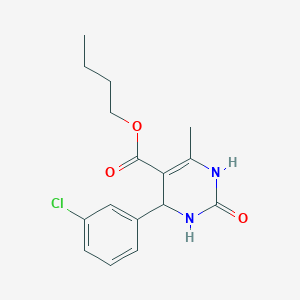
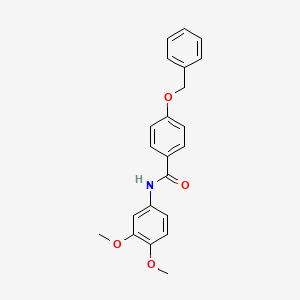
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)
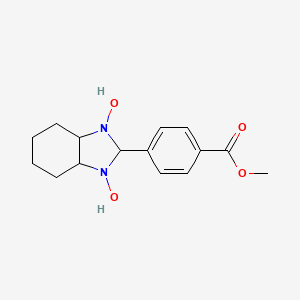
![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)